molecular formula C20H20FN3O3 B353071 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 332131-00-7

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No. B353071
M. Wt: 369.4g/mol
InChI Key: FSCTUWUIZJRPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a benzooxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Detailed Synthesis Method

Starting Materials
4-(4-fluorophenyl)piperazine, 3-oxopropionic acid, 2-amino-5-nitrobenzophenone

Reaction
Step 1: 4-(4-fluorophenyl)piperazine is reacted with 3-oxopropionic acid in the presence of a coupling agent such as DCC to form 3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropionic acid., Step 2: The resulting product from step 1 is then reacted with 2-amino-5-nitrobenzophenone in the presence of a base such as triethylamine to form the intermediate compound, 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-2-amino-5-nitrobenzophenone., Step 3: The final product, 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, is obtained by cyclization of the intermediate compound using a cyclization agent such as POCl3.

Scientific Research Applications

The compound has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body, leading to its pharmacological effects.

Biochemical And Physiological Effects

The compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential neuroprotective effects in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one in lab experiments is its wide range of pharmacological activities. It can be used to study the effects of anti-inflammatory, analgesic, and anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for further research on 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one. One area of research is the development of more efficient synthesis methods to produce the compound. Another area of research is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

properties

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-15-5-7-16(8-6-15)22-11-13-23(14-12-22)19(25)9-10-24-17-3-1-2-4-18(17)27-20(24)26/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCTUWUIZJRPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

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